2,2,2-Trifluoroacetate;ytterbium(3+)

CAS No.: 87863-62-5

Cat. No.: VC2464441

Molecular Formula: C6F9O6Y

Molecular Weight: 512.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87863-62-5 |

|---|---|

| Molecular Formula | C6F9O6Y |

| Molecular Weight | 512.09 g/mol |

| IUPAC Name | 2,2,2-trifluoroacetate;ytterbium(3+) |

| Standard InChI | InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

| Standard InChI Key | VTUCCXROZBIRRC-UHFFFAOYSA-K |

| SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |

| Canonical SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |

Introduction

Fundamental Characteristics

Chemical Identity

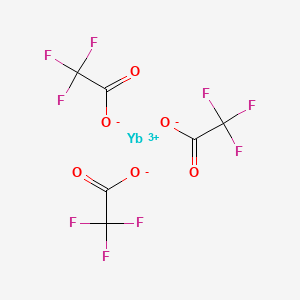

2,2,2-Trifluoroacetate;ytterbium(3+), commonly known as ytterbium trifluoroacetate, is an organometallic compound containing ytterbium in its most stable +3 oxidation state. The compound consists of a central ytterbium ion coordinated to three trifluoroacetate ligands . It has several synonyms including ytterbium(III) trifluoroacetate hydrate, tri(trifluoroacetic acid) ytterbium salt, tris(trifluoroacetic acid) ytterbium salt, and ytterbium(3+) 2,2,2-trifluoroacetate . The presence of the highly electronegative trifluoromethyl groups in the acetate ligands significantly influences the compound's chemical behavior and reactivity patterns.

Structural Aspects

Molecular Structure

The molecular structure of ytterbium trifluoroacetate features a central ytterbium(III) ion surrounded by three trifluoroacetate ligands. Each trifluoroacetate group (CF3COO-) coordinates to the metal center through its carboxylate oxygens. As a member of the lanthanide series, ytterbium typically exhibits high coordination numbers due to its large ionic radius. The exact coordination geometry depends on various factors including the presence of water molecules in hydrated forms and intermolecular interactions in the solid state.

Structural Data

The compound can be identified by several structural identifiers as summarized in the following table:

Spectroscopic Properties

Sensitization Mechanisms

The sensitization of ytterbium(III) NIR emission can occur through various mechanisms. In non-sandwich type ytterbium(III)-porphyrin coordination compounds, the efficiency of sensitization depends on factors such as the distance between the sensitizer and the ytterbium(III) NIR emitter, as well as the conjugated degree of the peripheral linkage . These sensitization principles may apply to systems incorporating ytterbium trifluoroacetate when coupled with appropriate chromophores or sensitizing groups.

Applications in Materials Science

Dental Materials

Rare earth metal fluorides, including ytterbium compounds, have significant applications in dentistry. These materials serve as inorganic fillers in dental composites, contributing to mechanical strength, chemical stability, decreased solubility, and sustained fluoride release . Ytterbium compounds specifically enhance radiopacity, enabling precise radiographic diagnosis of carious lesions adjacent to dental filling materials . The unique properties of ytterbium trifluoroacetate might make it suitable as a precursor for such dental materials or as a direct component in specialized dental formulations.

Nanomaterial Development

The development of nanoscale materials containing ytterbium represents an emerging area of research. The preparation of approximately 5 nm sized ytterbium fluoride nanoparticles has been reported using the fluorolytic sol-gel synthesis approach . Such nanoparticles hold promise for applications in various fields including dentistry, where they can improve antibacterial properties and enhance mechanical strength of composite materials . Ytterbium trifluoroacetate could potentially serve as a precursor for similar nanomaterial syntheses or contribute to the development of novel nanostructured materials with specialized properties.

Chemical Reactivity

Coordination Chemistry

Ytterbium trifluoroacetate exhibits coordination chemistry characteristic of lanthanide compounds. The ytterbium(III) center typically demonstrates high coordination numbers, commonly 8 or 9, due to its large ionic radius. In crystal structures of ytterbium complexes, the coordination sphere may be completed by solvent molecules or through bridging interactions with neighboring molecules. A related study mentions the isolation of a new ytterbium complex featuring both acetato and trifluoroacetato ligands directly bound to the metal center , suggesting the possibility of mixed-ligand complexes involving trifluoroacetate groups.

Ligand Exchange Reactions

The trifluoroacetate ligands in ytterbium trifluoroacetate can potentially participate in ligand exchange reactions with other coordinating species. The strong electron-withdrawing effect of the trifluoromethyl group makes trifluoroacetate a relatively good leaving group, facilitating substitution by other ligands under appropriate conditions. This reactivity pattern makes ytterbium trifluoroacetate a versatile starting material for the synthesis of other ytterbium complexes with specialized properties or functions.

| Purity Grade | Percentage Purity | Product Code Example |

|---|---|---|

| 2N | 99% | YB-FAC-02-C |

| 3N | 99.9% | YB-FAC-03-C |

| 4N | 99.99% | YB-FAC-04-C |

| 5N | 99.999% | YB-FAC-05-C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume